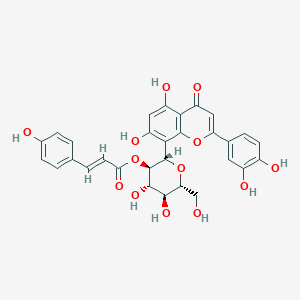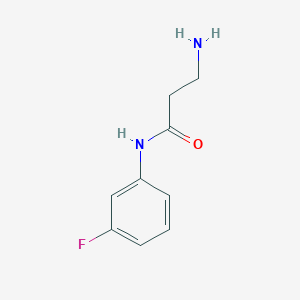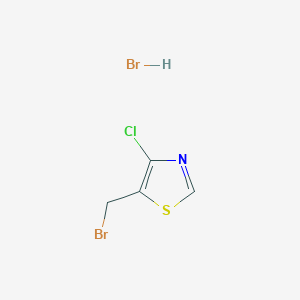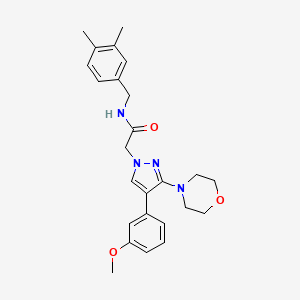
6-(1,3-Dithiepan-2-yl)-2-phenylchromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3-Dithiepan-2-yl)-1-phenylethanone” and “1-(1,3-dithiepan-2-yl) propan-2-one” are compounds that have been studied in the context of a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols .
Synthesis Analysis
These compounds were prepared via the base-catalyzed thiol-yne “click” polyaddition of two dithiols and two alkynones at high concentrations . The polymerization was found to be a highly concentration-dependent dynamic system .Chemical Reactions Analysis
The polymerization of these compounds displayed similar behavior, generating “2-(1,3-dithiepan-2-yl)-1-phenylethanone” at low concentration . This dynamic behavior was attributed to the concentration-dependent retro-Michael addition reaction between a thiol and a β-sulfido-α,β-unsaturated carbonyl compound catalyzed by bases .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis Applications : A study by Akhmetova et al. (2015) discusses the selective synthesis of novel bis(1,3-diketone-2-ylmethylsulfanyl)alkanes, including compounds like 6-benzoyl-1,4-dithiepane, via thiomethylation reactions. This synthesis uses a tandem catalyst, highlighting its application in catalytic synthesis processes (Akhmetova et al., 2015).
Medicinal Chemistry : In a study by Rozentul et al. (2017), a series of novel polycyclic aromatic compounds, including "6-(1,3-dithiepan-2-yl)-2-phenylchromane", were synthesized and found to increase the rate of glucose uptake in L6 myotubes and augment insulin secretion from pancreatic beta-cells. This indicates its potential application in the development of antidiabetic drugs (Rozentul et al., 2017).
Materials Science : Research by Zhang et al. (2007) on sulfides organic polymer demonstrates the application of compounds like poly(2-phenyl-1,3-dithiolane) as cathode materials in rechargeable lithium batteries. This study highlights the relevance of dithiolane groups in energy storage technologies (Zhang et al., 2007).
Polymer Science : Lei et al. (2021) reported on the dynamic ring-chain equilibrium in the polymerization of dithiols and alkynes, leading to the formation of poly(dithioacetal)s. This research provides insights into the applications of such compounds in recyclable polymers and materials engineering (Lei et al., 2021).
Organometallic Chemistry : The study by Xiao et al. (2010) on diiron model complexes explores the influence of internal bases on hydrides formation and their transformation in organometallic systems, indicating the potential application of such compounds in catalysis and synthetic chemistry (Xiao et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGMAWUOUESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

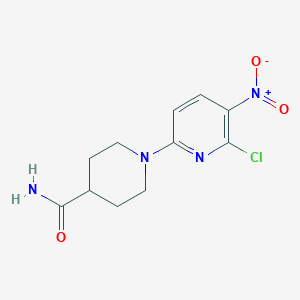
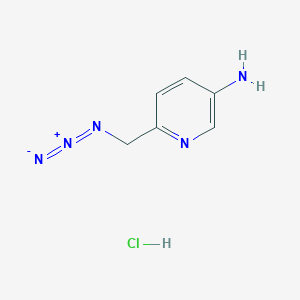

![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2623232.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)

